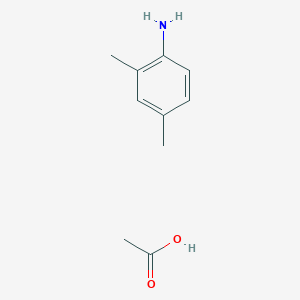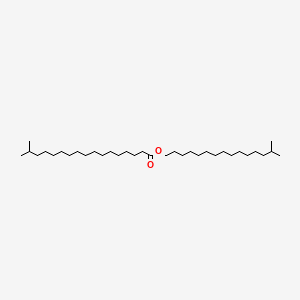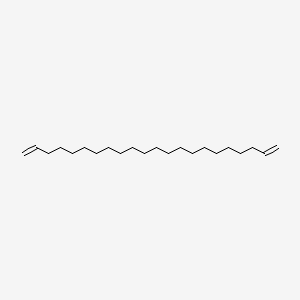
3-Pentenoic acid, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentenoic acid, 2-methyl- is an organic compound with the molecular formula C6H10O2. It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond within its carbon chain. This compound is also known by its IUPAC name, 2-methylpent-3-enoic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Pentenoic acid, 2-methyl- can be synthesized through various organic reactions. One common method involves the hydrolysis of its corresponding ester, 2-methylpent-3-enoate. This ester can be prepared by the esterification of 2-methyl-3-pentenoic acid with an alcohol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of 3-Pentenoic acid, 2-methyl- typically involves the catalytic hydrogenation of 2-methyl-3-pentenoic acid. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: 3-Pentenoic acid, 2-methyl- can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 2-Methyl-3-pentenoic acid can be converted to 2-methyl-3-pentenoic acid derivatives.
Reduction: 2-Methylpent-3-en-1-ol.
Substitution: Halogenated derivatives of 2-methyl-3-pentenoic acid.
Applications De Recherche Scientifique
3-Pentenoic acid, 2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flavors and fragrances due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Pentenoic acid, 2-methyl- involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The double bond in its structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
2-Pentenoic acid: Another unsaturated carboxylic acid with a double bond at a different position.
4-Pentenoic acid: Similar structure but with the double bond located at the fourth carbon.
2-Methyl-2-pentenoic acid: A positional isomer with the double bond at the second carbon.
Uniqueness: 3-Pentenoic acid, 2-methyl- is unique due to its specific double bond position and the presence of a methyl group, which influences its reactivity and applications. Its distinct structure allows it to participate in unique chemical reactions and makes it valuable in various industrial and research applications .
Propriétés
Numéro CAS |
37674-63-8 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(E)-2-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+ |
Clé InChI |
NFRJJFMXYKSRPK-ONEGZZNKSA-N |
SMILES |
CC=CC(C)C(=O)O |
SMILES isomérique |
C/C=C/C(C)C(=O)O |
SMILES canonique |
CC=CC(C)C(=O)O |
Point d'ébullition |
199.00 to 200.00 °C. @ 760.00 mm Hg |
Densité |
0.960-0.966 |
| 37674-63-8 | |
Description physique |
clear, colourless liquid |
Pictogrammes |
Corrosive |
Solubilité |
slightly soluble in water, soluble in alcohol and most fixed oils |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate](/img/structure/B1615110.png)






